3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole
Description
Properties
CAS No. |
658699-92-4 |
|---|---|
Molecular Formula |
C20H19N3S |
Molecular Weight |
333.5 g/mol |
IUPAC Name |
3-(6-butyl-2-thiophen-2-ylpyrimidin-4-yl)-1H-indole |
InChI |
InChI=1S/C20H19N3S/c1-2-3-7-14-12-18(23-20(22-14)19-10-6-11-24-19)16-13-21-17-9-5-4-8-15(16)17/h4-6,8-13,21H,2-3,7H2,1H3 |
InChI Key |
HQDVBEKJJJQOMS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NC(=N1)C2=CC=CS2)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Core Structural Analysis and Synthetic Strategy
The target compound, 3-[6-butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole , features a pyrimidine ring with substituents at positions 2 (thiophen-2-yl), 4 (indol-3-yl), and 6 (butyl). The synthesis requires precise control over regioselectivity and functional group compatibility. A plausible strategy involves:
- Pyrimidine Core Construction : Introduce thiophen-2-yl and butyl groups at positions 2 and 6, respectively.
- Indole Coupling : Attach the indole moiety at position 4 via cross-coupling or nucleophilic substitution.
Pyrimidine Core Synthesis
Starting Material Selection
A logical precursor is 2,4,6-trichloropyrimidine , enabling sequential substitution reactions. However, direct availability of this compound is limited. Alternatives include:
Indole Coupling at Position 4
Cross-Coupling Approaches
Option 1: Suzuki Coupling
- Reagents : Indole-3-boronic acid, Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O.
- Conditions : 80°C, 12 hours.
- Example :
$$
\text{6-Butyl-2-(thiophen-2-yl)-4-chloropyrimidine} + \text{Indole-3-boronic acid} \xrightarrow{\text{Pd}} \text{Target Compound}
$$
Note : Indole-3-boronic acid requires synthesis via lithiation/directed metallation.
Option 2: Ullmann Coupling
Functionalization Challenges
- Indole-3-Substitution : Direct bromination of indole at position 3 is challenging. Alternative routes include:
Table 2: Indole-3-Functionalization Methods
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nitration/Reduction | HNO₃, H₂SO₄; Fe/HCl | 50 | |
| DoM + Bromination | LDA, TMSCl; NBS, CH₂Cl₂ | 60 |
Alternative Routes
One-Pot Multi-Component Reactions
While less common, Biginelli-like reactions could theoretically assemble the pyrimidine core with substituents. For example:
$$
\text{β-Ketoester} + \text{Thiophen-2-yl urea} + \text{Butylamine} \xrightarrow{\text{AcOH}} \text{Core Pyrimidine}
$$
However, regioselectivity and scalability remain unproven.
Chemical Reactions Analysis
Types of Reactions
3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are employed.
Substitution: Lewis acids like aluminum chloride (AlCl₃) or boron trifluoride (BF₃) are used to facilitate electrophilic substitution.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor and its role in cell signaling pathways.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials
Mechanism of Action
The mechanism of action of 3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain kinases, thereby affecting cell signaling pathways. The indole moiety can interact with various receptors, while the pyrimidine and thiophene rings contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
Core Structural Differences
| Compound Name | Substituents on Pyrimidine/Pyrazoline Core | Key Functional Groups |
|---|---|---|
| Target Compound | 6-Butyl, 2-thiophen-2-yl, 4-indol-3-yl | Pyrimidine, thiophene, indole |
| 4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-ol (3) | 2-hydroxy, 6-thiophen-2-yl, 4-indol-3-yl | Pyrimidine, hydroxyl, thiophene |
| 4-(1H-indol-3-yl)-6-(thiophen-2-yl)pyrimidin-2-amine (4) | 2-amino, 6-thiophen-2-yl, 4-indol-3-yl | Pyrimidine, amine, thiophene |
| 3-(5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-indole (5) | Pyrazoline core with thiophene and indole | Pyrazoline, thiophene, indole |
| 3-(1-phenyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)-1H-indole (6) | Pyrazoline core with phenyl, thiophene, and indole | Pyrazoline, phenyl, thiophene |
Key Observations :
Analysis :
Biological Activity
3-[6-Butyl-2-(thiophen-2-yl)pyrimidin-4-yl]-1H-indole is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed examination of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following molecular formula:
- Molecular Formula: C16H16N4S
- Molecular Weight: 284.39 g/mol
The structure features a pyrimidine ring fused with an indole moiety, which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antitumor Activity
-
Kinase Inhibition
- It has been reported to inhibit several kinases involved in tumor progression. The structure-activity relationship (SAR) studies highlighted that modifications at specific positions on the pyrimidine and indole rings could enhance its inhibitory potency against kinases such as Pim and Bcr-Abl, which are crucial in cancer signaling pathways .
- Antimicrobial Properties
Case Studies and Research Findings
| Study | Findings | IC50 Values |
|---|---|---|
| Study 1 | Inhibition of A549 cell proliferation | 8.3 nM |
| Study 2 | Selective inhibition of Pim kinases | 0.03 nM (Pim-1), 0.11 nM (Pim-2) |
| Study 3 | Antibacterial activity against Mycobacterium tuberculosis | IC50 not specified |
Case Study Example:
In a recent study published in MDPI, researchers synthesized various derivatives of indole and evaluated their biological activities. Among these, the compound demonstrated significant antitumor effects on HCT116 cell lines with an IC50 value of 1.3 nM, indicating its potential as a therapeutic agent against colorectal cancer .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Kinase Interaction : The compound binds to active sites on kinases, inhibiting their activity and disrupting downstream signaling pathways that promote cell proliferation and survival.
- DNA Intercalation : Preliminary studies suggest that it may intercalate into DNA, affecting replication and transcription processes in rapidly dividing cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
